molecular formula C9H10ClNO3 B14002520 2-chloroethyl N-(3-hydroxyphenyl)carbamate CAS No. 13683-95-9

2-chloroethyl N-(3-hydroxyphenyl)carbamate

Katalognummer: B14002520
CAS-Nummer: 13683-95-9
Molekulargewicht: 215.63 g/mol
InChI-Schlüssel: RFZMCIKQHNAEMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloroethyl N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C9H10ClNO3 It is a member of the carbamate family, which are esters of carbamic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(3-hydroxyphenyl)carbamate typically involves the reaction of 2-chloroethanol with 3-hydroxyaniline in the presence of a carbamoyl chloride. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-hydroxyaniline+2-chloroethanol+carbamoyl chloride2-chloroethyl N-(3-hydroxyphenyl)carbamate+HCl\text{3-hydroxyaniline} + \text{2-chloroethanol} + \text{carbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-hydroxyaniline+2-chloroethanol+carbamoyl chloride→2-chloroethyl N-(3-hydroxyphenyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloroethyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted carbamates with different nucleophiles.

    Oxidation: Products include quinones or other oxidized phenolic compounds.

    Hydrolysis: Products include 3-hydroxyaniline and 2-chloroethanol.

Wissenschaftliche Forschungsanwendungen

2-chloroethyl N-(3-hydroxyphenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: It serves as a precursor for the synthesis of other carbamate derivatives used in agriculture and polymer industries.

Wirkmechanismus

The mechanism of action of 2-chloroethyl N-(3-hydroxyphenyl)carbamate involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often reversible, depending on the specific enzyme and the conditions of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloroethyl N-(3,4-xylyl)carbamate
  • 2-chloroethyl carbamate
  • 4-nitrophenylchloroformate derivatives

Uniqueness

2-chloroethyl N-(3-hydroxyphenyl)carbamate is unique due to its specific hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules.

Eigenschaften

CAS-Nummer

13683-95-9

Molekularformel

C9H10ClNO3

Molekulargewicht

215.63 g/mol

IUPAC-Name

2-chloroethyl N-(3-hydroxyphenyl)carbamate

InChI

InChI=1S/C9H10ClNO3/c10-4-5-14-9(13)11-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13)

InChI-Schlüssel

RFZMCIKQHNAEMU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)O)NC(=O)OCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.